

Determining the Molecular Weight of Ethylnornicotine Using High-Resolution Mass Spectrometry

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Compound of Interest		
Compound Name:	Ethylnornicotine	
Cat. No.:	B104485	Get Quote

Application Note

Introduction

Ethylnornicotine, a homologue of nicotine, is a compound of interest in toxicological and pharmacological research due to its structural similarity to nicotine and its presence as a minor alkaloid in tobacco products. Accurate mass determination is a critical first step in the analytical characterization of this compound. High-resolution mass spectrometry (HRMS) offers the precision required to confirm the elemental composition and elucidate the molecular formula of small molecules like **Ethylnornicotine**. This application note details a protocol for the determination of the molecular weight of **Ethylnornicotine** using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).

Molecular Information

Ethylnornicotine has the chemical formula C₁₁H₁₆N₂. Its theoretical monoisotopic mass is 176.1313 g/mol , and its average molecular weight is 176.26 g/mol .[1][2][3][4] The high resolution and accuracy of modern mass spectrometers allow for the experimental determination of the monoisotopic mass with a high degree of confidence, enabling unambiguous molecular formula confirmation.

Experimental Protocol

Methodological & Application





This protocol is adapted from established methods for the analysis of nicotine and its analogs. [5][6]

1. Sample Preparation

- Standard Solution: Prepare a 1 mg/mL stock solution of Ethylnornicotine in methanol. From this stock, create a series of dilutions ranging from 1 ng/mL to 1000 ng/mL in a 50:50 mixture of methanol and water.
- Matrix Samples (Optional): For analysis in biological matrices (e.g., urine, plasma), a sample clean-up procedure is necessary. A recommended method is solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances.[7][8]
- 2. Liquid Chromatography (LC) Parameters
- Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 μm particle size) is suitable for the separation of **Ethylnornicotine**.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% and a 3-minute re-equilibration at 5%.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 μL.
- Column Temperature: 40 °C.
- 3. High-Resolution Mass Spectrometry (HRMS) Parameters
- Instrument: A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required.
- Ionization Source: Electrospray ionization (ESI) in positive ion mode.



· Capillary Voltage: 3.5 kV.

• Source Temperature: 300 °C.

• Sheath Gas Flow: 35 arbitrary units.

• Auxiliary Gas Flow: 10 arbitrary units.

• Mass Range: m/z 50-500.

• Resolution: > 60,000 (FWHM).

• Data Acquisition: Full scan mode.

Data Presentation

The following tables summarize key quantitative data for the analysis of **Ethylnornicotine** and related tobacco alkaloids.

Table 1: Molecular Weight and Formula of Ethylnornicotine

Compound	Molecular Formula	Average Molecular Weight (g/mol)	Monoisotopic Mass (Da)
Ethylnornicotine	C11H16N2	176.26[1][2][4]	176.131348519[3]

Table 2: Typical HRMS Method Performance for Related Tobacco Alkaloids

Analyte	Limit of Quantitation (LOQ)	Recovery (%)	Matrix	Reference
Nornicotine	0.6 ng/mL	Not Reported	Urine	[5]
Anatabine	0.15 ng/mL	Not Reported	Urine	[5]
Anabasine	0.2 ng/mL	Not Reported	Urine	[5]
Nicotine	5 ng/g	Not Reported	Meconium	[9]



Table 3: High-Resolution Mass Spectrometry Parameters

Parameter	Setting	
Ionization Mode	ESI Positive	
Scan Mode	Full Scan	
Mass Resolution	> 60,000 FWHM	
Mass Accuracy	< 5 ppm	
Scan Range	m/z 50-500	
Collision Energy (for fragmentation)	10-40 eV (parameter to be optimized)	

Visualizations

Caption: Experimental workflow for **Ethylnornicotine** molecular weight determination.

Caption: Logical relationship for molecular formula confirmation.

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